Hexane-1,2-diamine

概要

説明

Hexane-1,2-diamine is an organic compound with the molecular formula C6H16N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to adjacent carbon atoms in a six-carbon chain.

作用機序

Target of Action

Hexane-1,2-diamine, also known as 1,2-Hexanediamine, is a diamine compound with a hexamethylene hydrocarbon chain terminated with amine functional groups It has been found to interact with a putative agmatinase in the organism deinococcus radiodurans .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. As a diamine, it can form multiple bonds and participate in various chemical reactions. For instance, it is used in the production of polymers, where it acts as a linker between polymer chains . It is also involved in the hydrogenation of adiponitrile .

Biochemical Pathways

It plays a crucial role in the synthesis of polyurethanes and poly(ether-urethane-urea)s . In these processes, this compound acts as a chain extender, affecting the mechanical performance of the resulting materials .

Result of Action

The result of this compound’s action depends on its application. In polymer production, it contributes to the formation of strong, durable materials . In biochemical contexts, its effects would depend on the specific targets and pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the production of poly(ether-urethane-urea)s, the presence of bio-based diamine results in changes in the mechanical and thermo-mechanical properties of the prepared materials . The increasing content of bio-based diamine resulted in increasing of tensile modulus and decreasing of tensile strength and elongation at break .

生化学分析

Biochemical Properties

Hexane-1,2-diamine is a primary aliphatic amine group . It is a Bronsted base, capable of accepting a hydron from a donor

Cellular Effects

It has been observed that NRel-4 cells, which possess cellular plasmalogen levels that are 10% of control CHO cells, demonstrated 2- to 3-fold increases in cellular diamine levels . These diamine levels were normalized by plasmalogen replacement .

Molecular Mechanism

It is known to be a monoalkylamine, an organic compound containing a primary aliphatic amine group

Temporal Effects in Laboratory Settings

In laboratory settings, it has been observed that adding this compound to drilling fluids effectively increases the thermal stability of the rheological parameters of drilling fluids such as apparent viscosity, plastic viscosity, yield point, and gel strength up to 350 °F .

Metabolic Pathways

Several synthetic pathways of this compound have been proposed based on glutamate or adipic acid .

準備方法

Synthetic Routes and Reaction Conditions: Hexane-1,2-diamine can be synthesized through various methods. One common approach involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions, catalyzed by indium tribromide . Another method includes the one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles, which provides rapid access to vicinal diamines with good yield and regioselectivity .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of adiponitrile, a process that is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron .

化学反応の分析

Types of Reactions: Hexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated diamines.

科学的研究の応用

Hexane-1,2-diamine has a wide range of applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.

類似化合物との比較

Hexane-1,2-diamine can be compared with other similar compounds, such as:

Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms between the amino groups.

1,6-Diaminohexane (Hexane-1,6-diamine): A structural isomer with amino groups at the terminal positions of the six-carbon chain.

1,2-Diaminopropane: A chiral diamine with three carbon atoms and amino groups on adjacent carbons.

Uniqueness: this compound is unique due to its vicinal diamine structure, which allows it to form stable chelates with metal ions and participate in specific chemical reactions that other diamines may not readily undergo .

特性

IUPAC Name |

hexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQUBHIPPUVHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438747 | |

| Record name | Hexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-27-8 | |

| Record name | Hexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

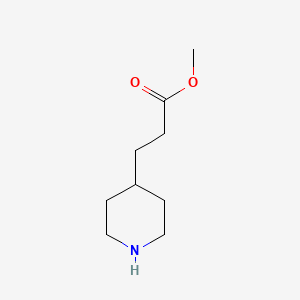

Feasible Synthetic Routes

Q1: How does Hexane-1,2-diamine, often used in the form of its derivatives, interact with biological targets like DNA?

A: Research shows that when this compound is incorporated into a Cu(II) complex with a Schiff base ligand, the resulting complex interacts with DNA. [] This interaction appears to occur through a combination of non-classical intercalation and static interaction, as suggested by viscosity measurements, fluorescent spectroscopy, absorption spectra, and cyclic voltammetry. [] Essentially, the complex can insert itself between DNA base pairs while also engaging in electrostatic interactions with the DNA backbone.

Q2: Can you provide an example of how this compound is used to create a catalyst and what is the catalyst's structure?

A: A chiral titanium complex utilizing this compound as a building block has been developed for asymmetric catalysis. [] The complex, TiCl2L [H2L = (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)this compound], features the diamine incorporated into a salen-type ligand. This ligand coordinates to a titanium center, forming the active catalytic species. []

Q3: Are there any examples of this compound derivatives impacting ion channels?

A: Yes, a derivative of this compound, U-50,488H (a benzeneacetamide kappa opioid receptor agonist), has been shown to block cardiac sodium channels. [] This blockade is both concentration-dependent and use-dependent, meaning its potency increases with higher stimulation frequencies. [] U-50,488H's structure suggests that specific molecular features of this class of compounds might be responsible for their interaction with the sodium channel. [] This finding could potentially be used in the development of new antiarrhythmic drugs.

Q4: What spectroscopic techniques are typically used to characterize compounds containing this compound?

A4: Researchers frequently utilize a combination of spectroscopic methods to characterize compounds containing this compound. These methods include:

- 1H-NMR spectroscopy: This technique provides information about the hydrogen atoms within the molecule and their chemical environment. []

- MS spectroscopy: This technique determines the molecular weight and fragmentation pattern of the compound. []

- IR spectroscopy: This method identifies functional groups present in the compound by analyzing the molecule's vibrations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)